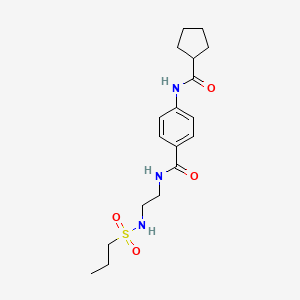
4-(cyclopentanecarboxamido)-N-(2-(propylsulfonamido)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(cyclopentanecarboxamido)-N-(2-(propylsulfonamido)ethyl)benzamide” is a complex organic molecule that appears to contain a benzamide moiety and a cyclopentane ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . Cyclopentane is a type of cycloalkane that consists of a five-membered ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bonds and the construction of the cyclopentane ring. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzene ring (part of the benzamide moiety), a cyclopentane ring, and various other functional groups including amide and sulfonamide groups . The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, amides have high boiling points and are often solids at room temperature. They can engage in hydrogen bonding, which can affect their solubility in water .科学的研究の応用
Carbonic Anhydrase Inhibition
Aromatic sulfonamides have been studied for their ability to inhibit carbonic anhydrases, enzymes crucial for various physiological processes. Sulfonamide inhibitors like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide have shown nanomolar inhibitory concentrations against several carbonic anhydrase isoenzymes, indicating their potential in developing therapies targeting these enzymes (Supuran et al., 2013).
Electrophysiological Activity
Compounds structurally related to benzamides and sulfonamides, such as N-substituted imidazolylbenzamides, have been synthesized and evaluated for their cardiac electrophysiological activity. These studies reveal the potential for developing selective class III antiarrhythmic agents, indicating the relevance of sulfonamide compounds in cardiac therapy research (Morgan et al., 1990).
Antimicrobial and Insect-repellent Properties
The synthesis of novel reactive dyes from sulfonamides, aimed at combining antimicrobial activities with insect-repellent properties, demonstrates an innovative application of sulfonamide chemistry. These dyes show effectiveness against both bacteria and insects, suggesting a dual-function approach to protective textile finishes (Mokhtari et al., 2014).
Novel Insecticides
Research into novel insecticides like flubendiamide highlights the potential of sulfonamide derivatives in agriculture. Flubendiamide shows strong activity against lepidopterous pests, offering a new mechanism of action distinct from current insecticides. Its safety for non-target organisms further underscores the value of exploring new chemical classes for pest control (Tohnishi et al., 2005).
Anti-Tubercular Scaffolds
The development of anti-tubercular compounds from sulfonamide-linked structures points to the role of chemical synthesis in addressing global health challenges. Ultrasound-assisted synthesis of benzamide derivatives has produced compounds with potent activity against Mycobacterium tuberculosis, highlighting the ongoing need for new therapies in the fight against tuberculosis (Nimbalkar et al., 2018).
特性
IUPAC Name |
4-(cyclopentanecarbonylamino)-N-[2-(propylsulfonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-13-26(24,25)20-12-11-19-17(22)15-7-9-16(10-8-15)21-18(23)14-5-3-4-6-14/h7-10,14,20H,2-6,11-13H2,1H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGVJZUSRAFAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2711387.png)
![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl(thiomorpholin-4-yl)methanone](/img/structure/B2711389.png)
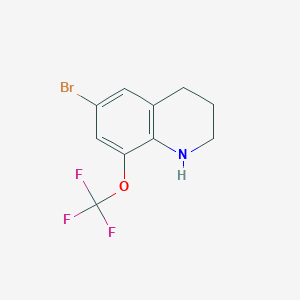
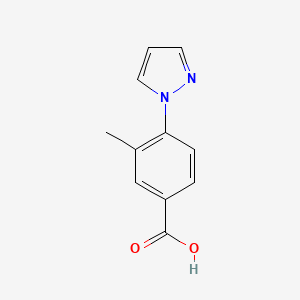
![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)
![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)
![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)
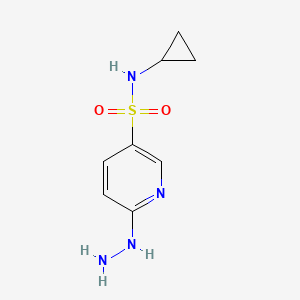
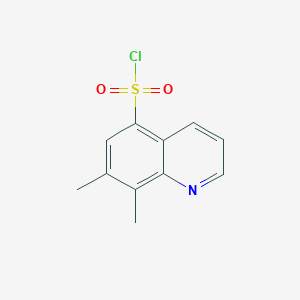
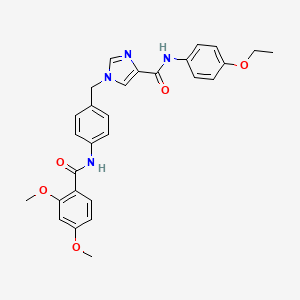
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)
![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)
